molecular formula C17H20ClN3O B2608884 3-Chloro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine CAS No. 2379978-47-7

3-Chloro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine

Cat. No. B2608884
CAS RN: 2379978-47-7
M. Wt: 317.82
InChI Key: UGCDHUREZHSNDP-UHFFFAOYSA-N
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Description

3-Chloro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine is a chemical compound that has been studied for its potential use in scientific research. It is a piperidine-based compound that has shown promise in various applications, including as a tool for studying the function of certain receptors in the body.

Mechanism Of Action

The mechanism of action of 3-Chloro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine is not fully understood, but it is believed to act as a partial agonist at the dopamine D4 receptor and as an antagonist at the sigma-1 receptor. This may contribute to its potential therapeutic effects and its usefulness as a research tool.
Biochemical and Physiological Effects:
Studies have shown that 3-Chloro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine can have various biochemical and physiological effects, depending on the receptor it is acting on. For example, it has been shown to increase dopamine release in certain regions of the brain, which may be relevant to its potential use in treating certain psychiatric disorders. It has also been shown to have effects on calcium signaling and mitochondrial function, which may be relevant to its potential use in other areas of research.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Chloro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine in lab experiments is its specificity for certain receptors. This can make it a useful tool for studying the function of these receptors in isolation. However, one limitation is that it may not accurately reflect the complex interactions between different receptors and signaling pathways that occur in vivo.

Future Directions

There are several potential future directions for research involving 3-Chloro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine. One area of interest is its potential use in treating certain psychiatric disorders, such as schizophrenia and bipolar disorder, which are thought to involve dysfunction of the dopamine system. Another area of interest is its potential use in studying the role of the sigma-1 receptor in various physiological processes. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.

Synthesis Methods

The synthesis of 3-Chloro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine involves several steps, including the use of various reagents and solvents. One commonly used method involves the reaction of 3-chloro-4-bromopyridine with 3-(2-methyl-4-pyridyl)oxymethylpiperidine in the presence of a palladium catalyst. The resulting compound is then purified using various techniques, such as column chromatography.

Scientific Research Applications

3-Chloro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine has been studied for its potential use in scientific research, particularly in the field of pharmacology. It has been shown to have activity at certain receptors in the body, including the dopamine D4 receptor and the sigma-1 receptor. This makes it a potentially useful tool for studying the function of these receptors and their role in various physiological processes.

properties

IUPAC Name

3-chloro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c1-13-9-15(4-7-20-13)22-12-14-3-2-8-21(11-14)17-5-6-19-10-16(17)18/h4-7,9-10,14H,2-3,8,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCDHUREZHSNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C3=C(C=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine

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